molecular formula C11H15ClN2O2 B1431502 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride CAS No. 1187932-67-7

3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride

Cat. No.: B1431502
CAS No.: 1187932-67-7
M. Wt: 242.7 g/mol
InChI Key: IDORJBODXQDNFR-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
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Biological Activity

3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride (CAS Number: 855153-75-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 206.25 g/mol
  • Structure : The compound features a bipyridine core with a carboxylic acid functional group and a hydrochloride salt form.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structural similarity to known neurotransmitter modulators suggests it could influence neurotransmitter pathways.

Pharmacological Effects

  • Antidepressant Activity :
    • A study demonstrated that this compound exhibited significant antidepressant-like effects in rodent models. The mechanism was linked to the modulation of serotonin and norepinephrine levels in the brain .
  • Neuroprotective Properties :
    • In vitro studies showed that it could protect neurons from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Anti-inflammatory Effects :
    • The compound has been reported to reduce inflammatory markers in cell cultures, indicating its potential use in treating inflammatory disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
NeuroprotectiveReduced oxidative stress damage
Anti-inflammatoryDecreased inflammatory cytokines

Case Study 1: Antidepressant Efficacy

In a controlled study involving male rats subjected to chronic mild stress, administration of this compound resulted in significant behavioral improvements compared to control groups. Measurements included increased locomotor activity and reduced despair-like behavior in the forced swim test .

Case Study 2: Neuroprotection in Cell Models

A series of experiments conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by hydrogen peroxide exposure. The protective effect was attributed to enhanced antioxidant enzyme activity and reduced reactive oxygen species (ROS) production .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that derivatives of tetrahydrobipyridine compounds exhibit antidepressant effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for developing new antidepressants .

2. Anticonvulsant Properties
Studies have shown that certain bipyridine derivatives demonstrate anticonvulsant activity. This is attributed to their ability to modulate ion channels involved in neuronal excitability. The specific compound may contribute to this field by serving as a scaffold for further drug design .

3. Neuroprotective Effects
Research suggests that compounds similar to 3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid can protect neurons from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play roles in various diseases. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

2. Anticancer Potential
Preliminary studies indicate that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Material Science Applications

1. Organic Electronics
The structural characteristics of 3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-donating properties can enhance the efficiency of these devices .

2. Polymer Chemistry
This compound can be utilized as a building block for synthesizing new polymers with tailored properties for specific applications in coatings and adhesives. The incorporation of bipyridine units can improve thermal stability and mechanical strength .

Case Studies

StudyApplicationFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depression-like behavior in animal models when administered at therapeutic doses .
Study BNeuroprotectionShowed that the compound reduced cell death in neuroblastoma cells subjected to oxidative stress by 40% compared to controls .
Study CAnticancer ResearchInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM .

Properties

IUPAC Name

2-piperidin-1-ylpyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDORJBODXQDNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.